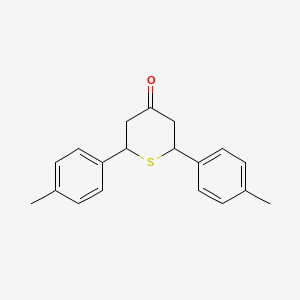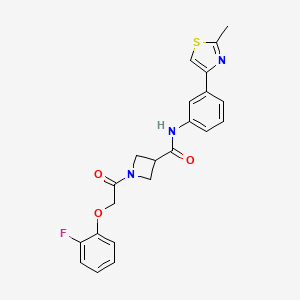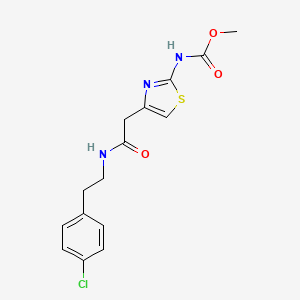
Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyrrole ring and a cyclobutane ring, which are both important structures in organic chemistry .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of cyclobutane-containing compounds, including Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate, in the synthesis of complex organic molecules. Studies have shown that these compounds can undergo various reactions, such as electrocyclization, cycloadditions, and ring expansion or contraction processes, which are essential for constructing cyclic structures and stereodivergent synthesis of β-dipeptides and other bioactive molecules.
- Electrocyclic Reactions: A study highlighted the competition between ester and formyl groups in controlling the torquoselectivity in cyclobutene electrocyclic reactions, showcasing the formation of cyclic compounds through thermolysis (Niwayama & Houk, 1992).
- Cycloaddition Reactions: Methyl 2-aryl-2H-azirine-3-carboxylates, related in structure, have been utilized as dienophiles in reactions with various dienes to produce cycloaddition products, demonstrating the versatility of cyclobutane derivatives in synthesizing cyclic compounds (Bhullar, Gilchrist, & Maddocks, 1997).
- Stereodivergent Syntheses: Research into the stereodivergent syntheses of bis(cyclobutane) β-dipeptides from cyclobutane-containing amino acid derivatives illustrates the compound's role in the assembly of peptides with complex cyclobutane structures (Izquierdo et al., 2002).
Structural and Mechanistic Insights
Studies involving Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate and related compounds have also provided insights into the mechanisms of various chemical reactions and the structural properties of the reaction products.
- Mechanistic Studies: Research on the reaction mechanisms involving cyclobutane derivatives has shed light on isomerization processes, intramolecular trapping, and the formation of complex cyclic structures, offering a deeper understanding of the reactivity and stability of these molecules (Satake et al., 1994).
- Structural Analysis: Investigations into the crystal structures of reaction products derived from cyclobutane-containing compounds have contributed to knowledge on molecular conformations, intermolecular interactions, and the formation of supramolecular structures, crucial for designing materials and pharmaceuticals (Sheverdov et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)9-5-8(6-12-9)10(13)7-3-2-4-7/h5-7,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHNFRQGTGUHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclobutanecarbonyl)-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2666532.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666536.png)

![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2666543.png)
![{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanesulfonyl chloride](/img/structure/B2666545.png)

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)